5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-
Overview
Description
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)-: is a chemical compound with the molecular formula C6H5FN2OS and a molecular weight of 172.18 g/mol . This compound is characterized by the presence of a pyrimidine ring substituted with a carboxaldehyde group at the 5-position, a fluorine atom at the 4-position, and a methylthio group at the 2-position . It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- involves several steps. One common synthetic route includes the reaction of 4-fluoro-2-(methylthio)pyrimidine with a suitable formylating agent under controlled conditions . The reaction conditions typically involve the use of solvents such as dichloromethane or acetonitrile and catalysts like Lewis acids to facilitate the formylation process . Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity of the final product .
Chemical Reactions Analysis
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- undergoes various types of chemical reactions, including:
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- has a wide range of scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- involves its interaction with specific molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects . The fluorine atom and methylthio group can influence the compound’s reactivity and binding affinity to target proteins and enzymes . These interactions can modulate cellular pathways and processes, contributing to the compound’s biological activities .
Comparison with Similar Compounds
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- can be compared with other similar compounds, such as:
5-Pyrimidinecarboxaldehyde, 4-chloro-2-(methylthio)-: This compound has a chlorine atom instead of a fluorine atom, which can affect its reactivity and biological properties.
5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(ethylthio)-: This compound has an ethylthio group instead of a methylthio group, which can influence its chemical and physical properties.
The uniqueness of 5-Pyrimidinecarboxaldehyde, 4-fluoro-2-(methylthio)- lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
4-fluoro-2-methylsulfanylpyrimidine-5-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5FN2OS/c1-11-6-8-2-4(3-10)5(7)9-6/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWIZRBAYGGBAGH-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)F)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5FN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.